

Application Notes and Protocols for Identifying PKA Substrates in Living Cells

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Compound of Interest

Compound Name: PKA substrate

Cat. No.: B15135370

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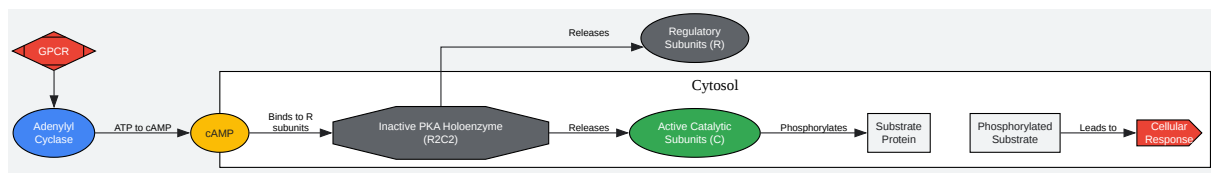
Introduction

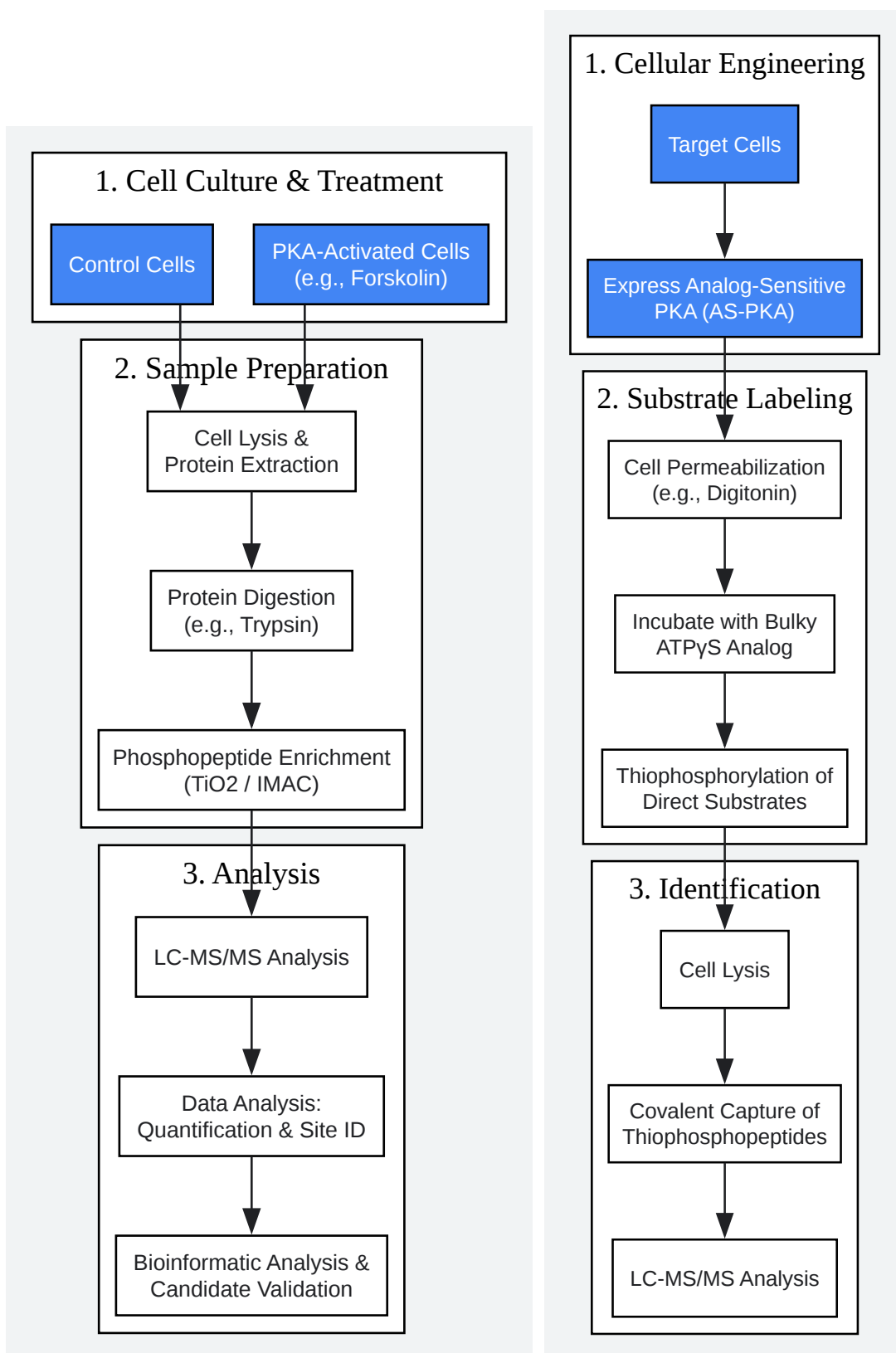
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a central node in signal transduction pathways, regulating a vast array of cellular processes including metabolism, gene expression, and cell division. The identification of its direct substrates within the complex environment of a living cell is fundamental to understanding its physiological roles and to developing targeted therapeutics. This document provides detailed application notes and protocols for several state-of-the-art methods designed to identify **PKA substrates** in their native cellular context.

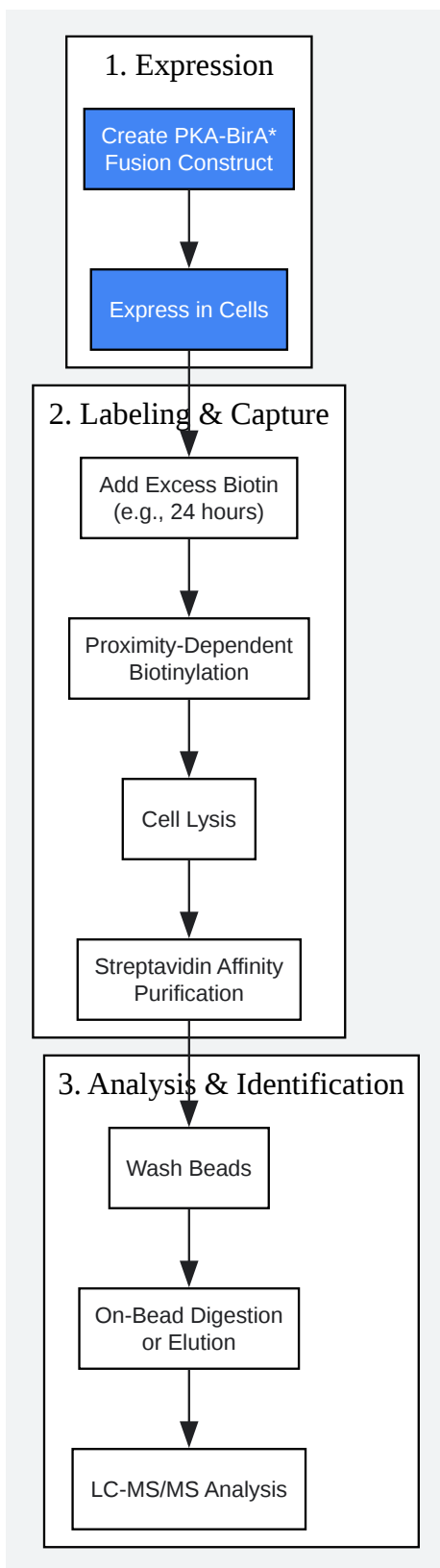
The following sections detail methodologies ranging from broad phosphoproteomic screens to more targeted approaches using chemical genetics and proximity labeling. Each section includes the principles of the technique, its advantages and limitations, a detailed experimental protocol, and a summary of expected quantitative outcomes.

PKA Signaling Pathway Overview

Under basal conditions, PKA exists as an inactive holoenzyme, consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of the second messenger cyclic adenosine monophosphate (cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate target substrate proteins on specific serine or threonine residues within a consensus motif (R-R-X-S/T- Φ , where Φ is a hydrophobic amino acid).







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